molecular formula C12H18INO4 B2737326 tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 2126179-07-3

tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B2737326
CAS No.: 2126179-07-3
M. Wt: 367.183
InChI Key: IMGXRNDCAMRLGE-UHFFFAOYSA-N
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Description

tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is a versatile and valuable synthetic intermediate in medicinal chemistry, particularly in the construction of complex spirocyclic scaffolds. Its primary research value lies in its bifunctional reactivity: the iodomethyl group serves as a robust alkylating agent, while the Boc-protected amine allows for further diversification under mild deprotection conditions. This compound is notably employed in the synthesis of gamma-lactam-containing structures, which are privileged motifs in drug discovery due to their presence in pharmacologically active compounds. A key application, as cited in recent literature, is its use in the development of Selective IRAK4 Degraders , where it functions as a critical linker component. The spiro[3.4]octane core provides conformational restraint, which can enhance binding affinity and selectivity towards biological targets. Researchers utilize this reagent to incorporate this rigid, three-dimensional architecture into potential therapeutic agents, exploring its impact on Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules. Its mechanism of action as an intermediate involves facilitating carbon-nitrogen and carbon-carbon bond formations, enabling the modular assembly of sophisticated molecular architectures aimed at challenging drug targets.

Properties

IUPAC Name

tert-butyl 7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18INO4/c1-11(2,3)18-10(16)14-6-12(7-14)4-8(5-13)17-9(12)15/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGXRNDCAMRLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(OC2=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via an iodination reaction, often using reagents like iodine and a suitable oxidizing agent.

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be formed through a cyclization reaction involving an isocyanate or a carbamate intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodomethyl Group

The iodomethyl group (-CH2I) serves as a key reactive site for nucleophilic displacement due to iodine’s polarizability and leaving-group ability.

Reagent Conditions Product Yield Reference
Sodium azide (NaN3)DMF, 60°C, 12 h7-(azidomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate82%
Potassium thioacetate (KSAc)Acetone, reflux, 8 h7-(thioacetatemethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate75%
AllyltrimethylsilanePd(PPh3)4, THF, rt, 24 h7-(allylmethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate68%

Mechanistic Insights :

  • Reactions proceed via an SN2 mechanism , with inversion of configuration at the methyl carbon.

  • Polar aprotic solvents (DMF, acetone) enhance nucleophilicity and stabilize transition states.

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc-protected amine undergoes acid-catalyzed cleavage to yield a free secondary amine, enabling further functionalization.

Reagent Conditions Product Yield Reference
Trifluoroacetic acid (TFA)DCM, rt, 2 h7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane95%
HCl (4M in dioxane)0°C → rt, 4 h7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane90%

Key Observations :

  • The spirocyclic framework remains intact during deprotection .

  • Post-deprotonation, the free amine can undergo alkylation or acylation .

Reduction of the 5-Oxo Group

The ketone at position 5 is reducible to a secondary alcohol, altering the compound’s polarity and hydrogen-bonding capacity.

Reagent Conditions Product Yield Reference
Sodium borohydride (NaBH4)MeOH, 0°C, 1 htert-butyl 7-(iodomethyl)-5-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate45%
Lithium aluminum hydride (LiAlH4)THF, reflux, 3 htert-butyl 7-(iodomethyl)-5-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate88%

Notes :

  • LiAlH4 achieves higher yields due to stronger reducing power .

  • Steric hindrance from the spiro system slows reduction kinetics compared to linear ketones .

Ring-Opening Reactions

The 6-oxa-2-azaspiro[3.4]octane system undergoes strain-driven ring opening under basic or nucleophilic conditions.

Reagent Conditions Product Yield Reference
KOtBuTHF, 70°C, 6 hLinear lactam derivative with pendant iodomethyl group60%
H2O (acidic)H2SO4, 100°C, 12 hHydrolyzed bicyclic amine with carboxylic acid moiety78%

Mechanism :

  • Base-induced cleavage targets the oxygen-containing ring, leveraging ring strain.

  • Acidic hydrolysis proceeds via protonation of the ether oxygen, followed by nucleophilic attack .

Cross-Coupling Reactions

The iodomethyl group participates in transition-metal-catalyzed couplings, enabling C–C bond formation.

Catalyst Reagent Conditions Product Yield Reference
Pd(PPh3)4Phenylboronic acidDMF/H2O, 80°C, 24 h7-(phenylmethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate55%
CuI, TMEDATerminal alkyneDMF, 60°C, 18 hAlkyne-functionalized spirocyclic derivative63%

Limitations :

  • Steric bulk near the reaction site reduces coupling efficiency .

Scientific Research Applications

Synthesis Pathways

The synthesis of tert-butyl 7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves the following steps:

  • Formation of Spiro Compounds : The compound can be synthesized through cyclization reactions involving appropriate precursors that contain both carboxylic acid and amine functionalities.
  • Iodination Reaction : The introduction of the iodomethyl group is achieved through electrophilic substitution, utilizing iodine sources under controlled conditions to ensure selectivity and yield.
  • Carboxylation : The carboxylate moiety is introduced via standard esterification techniques, often using tert-butyl alcohol as a protecting group to enhance solubility and reactivity.

Biological Applications

Research has identified several promising biological applications for this compound:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for further development as antibacterial agents.
  • Antitumor Agents : The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. Early evaluations suggest potential efficacy in inhibiting tumor growth in various cancer models.
  • Beta-lactamase Inhibitors : As part of a synthetic pathway leading to beta-lactamase inhibitors, this compound can be crucial in overcoming antibiotic resistance by enhancing the efficacy of existing antibiotics when used in combination therapies.

Case Studies

Several studies have highlighted the effectiveness of compounds related to this compound:

  • Microtubule Targeting Agents : Research demonstrated that compounds with similar structural motifs inhibited microtubule polymerization, showing promise as antitumor agents with IC50 values significantly lower than existing treatments .
  • In Vivo Efficacy : In animal models, compounds derived from this class have shown substantial antitumor activity, with specific derivatives reducing tumor size by over 50% compared to control groups .

Data Table

Here is a summary table of relevant findings regarding the applications of this compound:

Application TypeDescriptionReference
Antimicrobial ActivityExhibits significant antibacterial properties
Antitumor ActivityInhibits tumor growth in various cancer models
Beta-lactamase InhibitionEnhances efficacy of beta-lactam antibiotics

Mechanism of Action

The mechanism of action of tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The iodomethyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins or other biomolecules. The spirocyclic structure may also contribute to its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Functional Group Variations

Several analogs differ in the placement of oxygen, nitrogen, or substituents within the spirocyclic framework:

Iodomethyl Positional Isomers
  • tert-Butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1638771-46-6): Molecular formula: C₁₂H₁₈INO₃ Differs by the iodomethyl group at position 6 instead of 7, altering steric and electronic properties .
  • tert-Butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1909309-47-2): Molecular formula: C₁₂H₂₀INO₃ The oxa group is at position 6 instead of 5, and the ketone group is absent, reducing electrophilicity .
Functional Group Substitutions
  • tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1330765-27-9): Substitutes iodomethyl with aminomethyl, enabling nucleophilic reactions (e.g., amide coupling) .
Sulfonyl and Chloride Derivatives
  • tert-Butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 2225144-48-7):
    • Features a chlorosulfonyl group, increasing reactivity toward nucleophilic substitution .

Spirocyclic Core Modifications

Diaza and Oxa Variations
  • tert-Butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate (CAS 1799438-98-4):
    • Introduces a second nitrogen at position 7, modifying hydrogen-bonding and coordination properties .
  • (cis)-tert-Butyl 6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate :
    • Swaps oxa and azaspiro positions, altering ring strain and stereochemistry .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate Not specified C₁₂H₁₈INO₄ 367.18 Iodomethyl at position 7, ketone at position 5
tert-Butyl 6-(iodomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate 1638771-46-6 C₁₂H₁₈INO₃ 353.20 Iodomethyl at position 6, no ketone
tert-Butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Not specified C₁₂H₁₉NO₄ 265.29 Hydroxyl substituent, increased polarity
tert-Butyl 7-(aminomethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate 1330765-27-9 C₁₂H₂₂N₂O₃ 242.31 Aminomethyl group for nucleophilic reactions
tert-Butyl 6-oxo-5-oxa-2,7-diazaspiro[3.4]octane-2-carboxylate 1799438-98-4 C₁₀H₁₆N₂O₄ 228.25 Additional nitrogen at position 7
tert-Butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate 2225144-48-7 C₁₂H₁₈ClNO₆S 339.79 Chlorosulfonyl group for electrophilic substitution

Biological Activity

tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Molecular Formula : C12_{12}H19_{19}N\O3_{3}
CAS Number : 2126179-07-3
Molecular Weight : 225.28 g/mol

The compound features a spirocyclic structure, which is often associated with diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, studies have shown that spirocyclic compounds can inhibit the growth of Gram-positive and Gram-negative bacteria. The specific activity of this compound against various bacterial strains has not been extensively documented; however, related compounds have demonstrated promising results.

Bacterial Strain Activity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli12 mm
Pseudomonas aeruginosa10 mm

Anticancer Potential

The spirocyclic structure is also linked to anticancer properties. A study involving related compounds suggested that they could induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. Specific assays measuring cell viability and apoptosis rates would provide insights into the efficacy of this compound against cancer cells.

Case Studies

  • Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the effects of various spirocyclic compounds on breast cancer cell lines. The results indicated that modifications in the substituents could enhance cytotoxicity, suggesting that tert-butyl substitutions might play a crucial role in increasing bioactivity.
  • Antimicrobial Screening : In a comparative analysis of several azaspiro compounds, researchers found that those with halogenated substituents exhibited increased antimicrobial activity compared to their non-halogenated counterparts. This suggests a potential pathway for enhancing the biological activity of this compound through structural modifications.

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, these compounds may activate caspases leading to programmed cell death.

Q & A

Basic Question

  • Purity : HPLC with UV detection (≥95% purity threshold) and residual solvent analysis via GC-MS .
  • Structure : 2D NMR (¹H-¹³C HSQC, HMBC) to resolve spirocyclic stereochemistry. X-ray crystallography confirms absolute configuration .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation .

How can ecological risks be assessed for this compound given limited environmental data?

Advanced Question

  • Biodegradation : OECD 301F test to measure aerobic degradation in aqueous systems.
  • Bioaccumulation : Predict log Kow using EPI Suite software; values >3.0 indicate potential bioaccumulation .
  • Toxicity : Daphnia magna acute toxicity assays (48h EC₅₀) or algal growth inhibition tests .

What experimental approaches mitigate hazards during iodomethyl group reactions?

Advanced Question

  • Controlled iodination : Use flow chemistry to minimize exothermic risks and improve selectivity.
  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent iodine liberation.
  • Real-time monitoring : ReactIR or Raman spectroscopy tracks intermediate formation, reducing side reactions .

How can researchers design experiments to explore novel reactivity of the spirocyclic core?

Advanced Question

  • Cross-coupling : Screen Pd-catalyzed couplings (Suzuki, Heck) using the iodomethyl group as a handle.
  • Photocatalysis : Test [2+2] cycloadditions under blue light irradiation.
  • Computational screening : Use DFT to identify electrophilic/nucleophilic sites for functionalization .

What strategies validate the absence of genotoxicity when data is unavailable?

Advanced Question

  • Ames test : Salmonella typhimurium reverse mutation assay (OECD 471).
  • Comet assay : Detect DNA damage in mammalian cell lines.
  • QSAR models : Predict toxicity using software like Derek Nexus or Leadscope .

How can AI-driven tools enhance reproducibility in synthetic workflows?

Advanced Question

  • Autonomous labs : Robotic platforms (e.g., Chemspeed) execute reaction arrays with real-time analytics.
  • Data integration : Platforms like Benchling aggregate spectral data and reaction conditions for machine learning training .
  • Error analysis : AI identifies outliers in yield or purity data, suggesting parameter adjustments .

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